2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile
Description
Properties
IUPAC Name |
2-ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO/c1-2-17-10(6-16)8-4-3-7(12)5-9(8)11(13,14)15/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMVGVDNCMEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#N)C1=C(C=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is $$ \text{C}{11}\text{H}{9}\text{F}_{4}\text{NO} $$, with a molecular weight of 247.19 g/mol. Its SMILES notation ($$ \text{N#CC(OCC)C1=CC=C(F)C=C1C(F)(F)F $$) reveals a trifluoromethyl-substituted aryl ring connected to an ethoxy-acetonitrile group. The presence of fluorine atoms and the nitrile group suggests high electronegativity and potential reactivity in cross-coupling reactions.
Synthetic Routes and Methodological Analysis
Friedel-Crafts Acylation and Cyanation
A plausible route involves Friedel-Crafts acylation, as seen in the synthesis of structurally related fluorophenyl ketones. For example, 1-(4-fluorophenyl)-2-phenylethanone derivatives are synthesized using aluminum chloride (AlCl$$_3$$)-catalyzed acylation of fluorobenzene with phenyl acetyl chloride. Adapting this method:
- Acylation Step : React 4-fluoro-2-(trifluoromethyl)benzene with chloroacetonitrile in the presence of AlCl$$_3$$ to form 2-chloro-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile.
- Ethoxy Substitution : Treat the intermediate with sodium ethoxide (NaOEt) in ethanol to replace the chlorine atom with an ethoxy group.
This two-step process mirrors the synthesis of 2-chloro-1-(4-fluorophenyl)-2-phenylethanone described in patent US8946479B2. However, the steric bulk of the trifluoromethyl group may necessitate longer reaction times or elevated temperatures.
Table 1: Hypothetical Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield (Projected) |
|---|---|---|---|
| Friedel-Crafts | AlCl$$3$$, CH$$3$$CN | 0–5°C | 60–70% |
| Nucleophilic Substitution | NaOEt, EtOH | 50–60°C | 75–85% |
Condensation of Ethoxyacetonitrile with Aryl Halides
An alternative approach employs Ullmann-type coupling between ethoxyacetonitrile and a brominated aryl precursor. For instance, 4-fluoro-2-(trifluoromethyl)phenyl bromide could react with ethoxyacetonitrile in the presence of a copper(I) catalyst. This method is analogous to the synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methoxybenzamide, where copper-mediated coupling achieved moderate yields.
Challenges :
- The electron-withdrawing trifluoromethyl group may deactivate the aryl halide, requiring harsh conditions.
- Competing side reactions, such as hydrolysis of the nitrile group, could reduce efficiency.
Oxidative Methods
Oxidation of secondary alcohols to nitriles represents another potential pathway. If 2-ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol were accessible, treatment with a hypervalent iodine reagent (e.g., IBX) or SOCl$$2$$/NH$$3$$ could yield the target nitrile. A related oxidation step is documented in the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, where NaIO$$_4$$ oxidized thioether intermediates.
Optimization and Process Challenges
Stereochemical Considerations
The ethoxy and nitrile groups on the central carbon create a chiral center. Published syntheses of similar compounds, such as the racemic mixture in PMC9462268, suggest that non-stereoselective routes dominate. Enantioselective synthesis would require chiral catalysts or resolution techniques, which are unreported for this compound.
Characterization and Analytical Data
Spectroscopic Analysis
While experimental data for the target compound is scarce, analogous structures provide insight:
- $$^1$$H NMR : Expected signals include a quartet for the ethoxy group (~1.3 ppm, CH$$3$$; ~3.6 ppm, OCH$$2$$), aromatic protons (6.8–7.6 ppm), and CF$$_3$$ splitting patterns.
- $$^{19}$$F NMR : Distinct peaks for the para-fluoro (~−110 ppm) and trifluoromethyl (~−60 ppm) groups.
Applications and Derivatives
The compound’s nitrile group is a versatile handle for further functionalization:
- Pharmaceutical Intermediates : Conversion to primary amines via hydrogenation or Strecker synthesis.
- Coordination Chemistry : Metal-organic frameworks (MOFs) leveraging the nitrile’s ligating ability.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile is widely used in scientific research due to its unique chemical properties. Some applications include:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Used in the study of enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile involves its interaction with various molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate the activity of specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Key Observations :
- Steric and Solubility Effects : The ethoxy group (–OCH₂CH₃) introduces greater steric bulk and lipophilicity compared to methoxy (–OCH₃) or difluoroethoxy (–OCH₂CF₂H) groups, influencing solubility in organic solvents .
Physicochemical Properties
Limited data exist for the target compound, but trends can be inferred from analogues:
- Boiling/Melting Points : Ethoxy-substituted compounds generally exhibit higher boiling points than methoxy analogues due to increased molecular weight. For example, 2-Fluoro-4-methoxyphenylacetonitrile (PubChem CID 26343860) has a reported boiling point of ~250°C, whereas ethoxy derivatives may exceed 270°C .
- Lipophilicity: The –CF₃ and ethoxy groups in the target compound likely elevate its logP value (estimated ~2.8) compared to non-fluorinated analogues (e.g., phenylacetonitrile: logP ~1.2) .
Biological Activity
2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile, with the chemical formula CHFNO and CAS number 1521547-67-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
- Molecular Weight : 247.19 g/mol
- Appearance : Liquid
- Storage Temperature : 4 °C
Structural Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C11H9F4NO/c1-2-17-10(6-16)8-4-3-7(12)5-9(8)11(13,14)15/h3-5,10H,2H2,1H3 |
| SMILES | CCOC(C#N)C1=C(C=C(C=C1)F)C(F)(F)F |
Biological Activity Overview
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. The presence of both ethoxy and trifluoromethyl groups in this compound suggests potential interactions with biological targets.
The exact mechanisms of action for this compound remain under investigation. However, similar compounds have shown activity as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are crucial in various physiological processes including neurotransmission and neuroprotection .
In Vitro Studies
A study focusing on the structure-function relationship of arylpyridine derivatives demonstrated that modifications at the para-position significantly influenced their activity as nAChR modulators. The introduction of electron-withdrawing groups like trifluoromethyl enhanced potency against oxidative stress in neuronal cell models .
| Compound | EC (µM) | Max Modulation (%) |
|---|---|---|
| 7b (with ethoxy substitution) | 1.9 | 600 |
| 7q (with chloro substitution) | 0.38 | 1200 |
| 7r (with ethyl substitution) | 0.16 | 700 |
This data suggests that the structural features of compounds like this compound could lead to significant enhancements in receptor modulation.
Neuroprotective Effects
In related studies, compounds similar to this acetonitrile derivative have been shown to provide neuroprotection against oxidative stress by modulating signaling pathways associated with nAChRs. The neuroprotective effects were assessed using glial cell models exposed to oxidative agents such as t-butyl hydroperoxide (tBuOOH) .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are recommended for characterizing 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the ethoxy group, trifluoromethyl substitution, and acetonitrile moiety. Fluorine-19 NMR can resolve interactions from fluorine atoms .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (>95% purity threshold) to assess purity. Gradient elution with acetonitrile/water is optimal for fluorinated aryl compounds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight (e.g., expected [M+H] or [M−H] ions) .
Q. What synthetic routes are reported for this compound?
- Methodology :
- Nucleophilic Substitution : React 4-fluoro-2-(trifluoromethyl)phenylacetonitrile with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., KCO in DMF) .
- Cyanation : Convert a ketone precursor (e.g., 2-ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetone) to the nitrile via Strecker or Rosenmund-von Braun reactions .
- Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
Q. How do structural features (e.g., ethoxy, trifluoromethyl) influence the compound’s physicochemical properties?
- Methodology :
- LogP Calculations : Predict lipophilicity using software like MarvinSketch or ACD/Labs. The trifluoromethyl group increases hydrophobicity, while the ethoxy group may enhance solubility .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition points, critical for storage conditions (-20°C recommended for long-term stability) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. ICReDD’s hybrid computational-experimental workflows reduce trial-and-error approaches .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict reaction yields in polar aprotic solvents like DMF or acetonitrile .
Q. What experimental design strategies improve synthesis yield and reproducibility?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 or Box-Behnken) to optimize variables (temperature, catalyst loading, reaction time). Statistical analysis (ANOVA) identifies significant factors .
- Process Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of nitrile formation .
Q. How can contradictions in biological activity data be resolved?
- Methodology :
- Dose-Response Studies : Conduct assays (e.g., enzyme inhibition, cell viability) across multiple concentrations to establish EC/IC values. Use positive/negative controls to validate results .
- Structural Analog Comparison : Compare activity with analogs (e.g., 2-chloro-6-fluorophenylacetonitrile) to identify pharmacophore requirements. Molecular docking (e.g., AutoDock Vina) can predict target binding .
Q. What challenges arise in HPLC purity analysis, and how can they be mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
